molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No.: B1390960
CAS No.: 800402-12-4
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-pyridinamine (CAS: 800402-12-4 or 8007-45-2) is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂. Its structure features a pyridine ring substituted with chlorine at position 2, iodine at position 5, and an amino group at position 4 (Fig. 1) . Key physicochemical properties include a high density (2.139 g/cm³), boiling point (367.75°C), and refractive index (1.708), attributed to the heavy iodine atom . The compound is utilized as an intermediate in synthesizing protein kinase inhibitors (e.g., ERK2 inhibitors) and other bioactive molecules .

Preparation Methods

Diazotization-Iodination Strategy

This method involves sequential diazotization and iodide substitution, adapted from the synthesis of 2-chloro-4-iodo-5-methylpyridine. Key steps include:

Reaction Pathway

  • Oxidation : Starting with 2-chloro-5-methylpyridine (CMP), peroxidation with hydrogen peroxide in acetic acid generates a pyridine N-oxide intermediate.
  • Nitration : Treatment with nitric and sulfuric acids introduces a nitro group at the 4-position.
  • Reduction : Catalytic hydrogenation or iron/acetic acid reduces the nitro group to an amine.
  • Diazotization-Iodination :
    • Diazonium salt formation via NaNO₂ in H₂SO₄ at -10°C.
    • Iodide substitution using NaI at 0°C for 3–4 hours.

Critical Parameters

Parameter Specification
Diazotizing agent NaNO₂ (1.2–1.3 eq)
Acid medium H₂SO₄ (optimal)
Solvent Water/acetone mixture
Yield (analog) Not explicitly reported

Direct Electrophilic Iodination

A regioselective approach for 2-chloro-3-iodo-4-pyridinamine offers insights into iodination positioning. Modifying this method could target the 5-position:

Procedure

  • Reagents :
    • 2-Chloro-4-aminopyridine (1.0 eq)
    • Iodine monochloride (1.1 eq)
    • Acetic acid (solvent)
    • Sodium acetate (buffer)
  • Conditions :
    • 70°C, 16 hours under nitrogen.
    • Workup: EtOAc extraction, Na₂CO₃/Na₂S₂O₃ washes, column purification.

Challenges for 5-Iodo Selectivity

  • The amino group at position 4 directs electrophiles to positions 3 and 5.
  • Steric/electronic tuning (e.g., protecting the amine or using directing groups) may enhance 5-iodo selectivity.

Comparative Analysis of Methods

Method Advantages Limitations
Diazotization High functional group tolerance Multi-step, low atom economy
Direct Iodination Single-step, scalable Regioselectivity challenges

Synthetic Recommendations

  • For scale-up : The diazotization route offers industrial feasibility but requires optimization for amine retention.
  • For regiocontrol : Screening directing groups (e.g., Boc-protected amine) or metal-assisted iodination could improve 5-position selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-iodo-4-pyridinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-pyridinamine is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can interact with various molecular targets and pathways, leading to its diverse chemical reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-nitropyridin-4-amine

  • Structure: Nitro group (-NO₂) replaces iodine at position 3.
  • Properties : The nitro group is electron-withdrawing, reducing aromatic ring electron density compared to iodine. This increases reactivity in nucleophilic substitution but reduces stability under reducing conditions.
  • Applications : Widely used in heterocyclic drug synthesis (e.g., cytokine inhibitors) due to nitro's versatility in further functionalization .
  • Crystal Packing : Forms N–H···O and N–H···Cl hydrogen bonds, creating linear chains. In contrast, the iodo analog's larger atomic radius may lead to weaker intermolecular interactions .

5-Bromo-2-chloropyrimidin-4-amine

  • Structure : Pyrimidine core with Br at position 5 and Cl at position 2.
  • Synthesis: Prepared via reduction of nitro precursors using stannous chloride, differing from iodination methods required for 2-chloro-5-iodo-4-pyridinamine .
  • Stability : Higher melting point (460–461 K) suggests greater thermal stability than the iodo compound, likely due to stronger C–Br bonds compared to C–I .
  • Bioactivity : Bromine’s polarizability enhances halogen bonding in drug-receptor interactions, but iodine’s larger size may improve binding affinity in specific targets .

2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2)

  • Structure : Methyl (-CH₃) replaces iodine at position 4.
  • Physicochemical Impact: Lower molecular weight (vs. iodo analog) improves solubility but reduces lipophilicity.
  • Applications : Suitable for applications requiring moderate steric bulk without heavy atom effects (e.g., fluorescence-based assays) .

5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS 869886-87-3)

  • Structure : Iodine at position 4 (vs. 5 in the target compound) and an isopropyl group on the amine.
  • Iodine’s position alters electronic distribution, affecting reactivity in cross-coupling reactions .

6-Chloro-5-iodopyrimidin-4-amine (CAS 597551-56-9)

  • Structure : Pyrimidine analog with iodine at position 5 and chlorine at position 5.
  • Electronic Differences : Pyrimidine’s reduced aromaticity (vs. pyridine) increases susceptibility to nucleophilic attack. The iodo group’s electron-withdrawing effect is amplified in this system, influencing reactivity in Suzuki-Miyaura couplings .

Comparative Data Table

Compound Substituents (Positions) Molecular Weight Melting Point (°C) Key Applications
This compound Cl (2), I (5), NH₂ (4) 254.46 Not reported ERK2 inhibitor intermediates
2-Chloro-5-nitropyridin-4-amine Cl (2), NO₂ (5), NH₂ (4) 173.55 Not reported Cytokine inhibitor synthesis
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) 223.43 187–188 Halogen-bonding drug candidates
2-Chloro-5-methylpyridin-4-amine Cl (2), CH₃ (5), NH₂ (4) 142.59 Not reported Solubility-focused pharmaceuticals
6-Chloro-5-iodopyrimidin-4-amine Cl (6), I (5), NH₂ (4) 260.46 Not reported Cross-coupling reactions

Biological Activity

2-Chloro-5-iodo-4-pyridinamine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an important building block in the synthesis of various pharmaceuticals and bioactive molecules. Its unique structural features, including the presence of chlorine and iodine atoms, enable it to interact with a variety of biological targets, making it a subject of interest in drug development.

The biological activity of this compound can be attributed to its ability to interact with enzymes, proteins, and other biomolecules:

  • Target Interaction : The compound is known to interact with specific kinases and phosphatases, influencing their activity and thereby modulating signaling pathways critical for cellular functions.
  • Molecular Mechanism : It binds to biomolecules through its reactive amine group and halogen atoms, which facilitate various chemical transformations . This binding alters the activity of target proteins, potentially leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), suggesting potential central nervous system activity .
  • Distribution : It is distributed within tissues via specific transport mechanisms that involve interaction with transporters and binding proteins.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For example:

Microorganism Activity
Staphylococcus aureusGood Gram-positive antibacterial activity
Mycobacterium tuberculosisMIC ≥ 6.25 μg/mL

In vitro studies have shown that certain derivatives of this compound have significant activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This inhibition can influence drug metabolism and efficacy in therapeutic applications .

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. Compounds showed varying degrees of activity, with some achieving MIC values below 6.25 μg/mL, indicating promising antitubercular potential .
  • Cell Signaling Modulation : In laboratory settings, this compound was shown to modulate cell signaling pathways involved in proliferation and apoptosis. The effects were dose-dependent, with lower doses enhancing enzyme activity without significant toxicity observed in animal models.

Safety Profile

Despite its biological activities, caution is advised regarding the handling of this compound due to its potential reactivity:

  • Toxicity : The compound may pose risks upon inhalation or skin contact due to the presence of halogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-4-pyridinamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C), followed by chlorination at the 2-position via electrophilic substitution with POCl₃ . Key variables include temperature control (exothermic reactions require cooling) and stoichiometric ratios to minimize byproducts like dihalogenated species. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity (>95%) material .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks for pyridine protons (δ 8.2–8.5 ppm) and amine protons (δ 6.1–6.3 ppm). 13^{13}C NMR confirms halogen positions via deshielding effects .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms iodine/chlorine substitution patterns. A recent study reported a mean C–C bond length of 1.39 Å and R-factor = 0.034 for a related pyrimidine analog .
  • Mass Spectrometry : ESI-MS (positive mode) typically yields [M+H]⁺ at m/z 254.45, matching the molecular formula C₅H₄ClIN₂ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .
  • Waste Management : Halogenated waste must be segregated and stored in designated containers for professional disposal to avoid environmental contamination (e.g., iodine leaching into water systems) .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials require incineration in a licensed facility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases). The iodine atom’s polarizability enhances π-stacking interactions in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., replacing iodine with CF₃) with bioactivity. A PubChem study demonstrated that halogenated pyridines exhibit improved IC₅₀ values against bacterial enzymes .
  • DFT Calculations : Optimize electron density maps to identify reactive sites for functionalization (e.g., Suzuki coupling at the 4-amine group) .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between radical vs. ionic pathways in halogenation steps .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., nitrenes during amination) .
  • Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative byproducts, which are common in iodine-mediated reactions .

Q. How can researchers design a robust framework for studying the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. A positive control (staurosporine) and negative control (DMSO vehicle) are essential .
  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects. A 2021 study on a related pyridine derivative showed >50% inhibition of EGFR and VEGFR2 at 10 μM .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), ensuring results account for membrane permeability and efflux pumps .

Q. Key Research Challenges

  • Synthetic Scalability : Iodine’s high cost and volatility limit large-scale production. Alternatives like flow chemistry with immobilized catalysts are under investigation .
  • Biological Specificity : The compound’s dual halogenation may confer non-specific binding; site-directed mutagenesis studies are needed to validate target engagement .

Properties

IUPAC Name

2-chloro-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJUUKULVAIMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670325
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-12-4
Record name 2-Chloro-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodopyridin-4-amine
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Synthesis routes and methods I

Procedure details

Iodine monochloride (0.758 g, 4.67 mmol) was added to a solution of 2-chloro-4-amino pyridine (0.500 g, 3.89 mmol) and potassium acetate (0.763 g, 7.78 mmol) in acetic acid (30 mL). The reaction mixture was heated under reflux for 4 hr. The solvent was removed in vacuo and the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. The crude product was purified by flash silica chromatography, eluting with ethyl acetate and hexane (1/9), to give the title compound as a pink solid (0.394 g, 40%).
Quantity
0.758 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with 2-chloro-4-amino pyridine (3.0 g, 23.34 mmol), sodium acetate (11.49 g, 140 mmol) and acetic acid (60 mL). To this iodine monochloride (3.98 g, 24.50 mmol) was added and the reaction mixture stirred at 60° C. for 2 h. The reaction was cooled to room temperature and quenched with 1N saturated sodium bis-sulfite solution and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude was purified by silica gel flash chromatography using DCM-MeOH: 95-5. 2-Chloro-5-iodo-pyridin-4-ylamine was obtained as a white color solid. ESI-MS: m/z 255.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Silver sulfate (7.1 g, 22.8 mmol) and 4-amino-2-chloropyridine (4.06 g, 31.6 mmol) were added to a solution of iodine (5.65 g, 22.3 mmol) in ethanol (100 mL) and the reaction mixture stirred at rt for 72 h. The bright yellow suspension was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2CO3 solution (200 mL) and ethyl acetate (200 ml). After separation the organic layer was washed with Na2S2O3 solution (50 mL, 25%) and brine (50 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with iso-hexane/ethyl acetate (3:1 to 2.5:1) to give the title compound. δH (CDCl3): 4.81 (2H, br s), 6.63 (1H, s), 8.38 (1H, s); m/z (ES+)=254.86 [M+H]+; RT=2.51 min.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-Iodosuccinimide (24.75 g, 110.0 mmol) was added to a solution of 2-chloro-pyridin-4-ylamine (12.85 g, 100.0 mmol) in acetonitrile (400 mL) and the mixture stirred and held at reflux overnight. Upon cooling to room temperature the solvent was removed in vacuo and residue partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL). The organic layer was separated, washed with water (2×250 mL), separated and the solvent removed in vacuo to afford an orange oil that was subjected to column chromatography on silica. Gradient elution with 30-50% EtOAc in petrol afforded a pale orange solid that was rinsed with 25% EtOAc in petrol (80 mL). Solids were collected by filtration and sucked dry to afford the title compound (7.32 g) as an off-white solid. The mother liquors were concentrated to dryness in vacuo and the residues subjected to column chromatography on silica. Elution with 30-50% EtOAc in petrol afforded further pure material (1.90 g). Combined yield: (9.22 g, 36%) 1H NMR (DMSO-d6) 8.20 (1H, s), 6.64 (1H, s), 6.50 (2H, br s). MS: [M+H]+ 255.
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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